molecular formula C23H29N3O6 B2929927 3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1203410-01-8

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2929927
CAS No.: 1203410-01-8
M. Wt: 443.5
InChI Key: JBLOHUGSYHOBAY-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxybenzamide moiety linked to a 1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl group. The benzamide group is a lipophilic pharmacophore commonly used to enhance membrane permeability and target engagement in medicinal chemistry . The dihydropyridinone core is a privileged scaffold in kinase inhibitors and enzyme modulators, while the 4-methylpiperidine-1-carbonyl substituent may improve solubility and binding affinity through hydrogen bonding or hydrophobic interactions. Structural characterization of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-14-6-8-26(9-7-14)22(28)16-10-17(23(29)25(2)13-16)24-21(27)15-11-18(30-3)20(32-5)19(12-15)31-4/h10-14H,6-9H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOHUGSYHOBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. One common approach is to react 3,4,5-trimethoxybenzoic acid with 1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-ylamine under coupling conditions, such as using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The pyridine ring can be reduced to form piperidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl group or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Piperidine derivatives, including various substituted piperidines.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The trimethoxyphenyl group is known for its biological activity, including anti-cancer and anti-inflammatory properties.

  • Medicine: : It may serve as a lead compound for the development of new pharmaceuticals.

  • Industry: : Its derivatives can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may inhibit specific enzymes, while the piperidine ring could interact with receptors or ion channels. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Research Findings and Implications

While specific activity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • The 4-methylpiperidine-1-carbonyl group may enhance binding to hydrophobic enzyme pockets compared to the dimethyl substituents in CAS 149231-64-1 .
  • Compound 3b’s acrylamide functionality could make it more potent but less selective than the target compound due to covalent binding .

Biological Activity

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure

The molecular formula of the compound is C26H34N4O4C_{26}H_{34}N_{4}O_{4}, and its structure features a benzamide core with a trimethoxy substitution and a complex piperidine-based side chain.

Research indicates that this compound may function as a selective agonist for certain serotonin receptors, particularly the 5-HT1F receptor. These receptors are implicated in various neurological conditions, including migraines. The interaction with these receptors can lead to vasoconstriction and modulation of neurotransmitter release, which may alleviate migraine symptoms .

Pharmacological Effects

  • Migraine Treatment : Preclinical studies have shown that compounds similar to this one can effectively activate the 5-HT1F receptor, leading to reduced migraine frequency and intensity. The selectivity for this receptor is crucial for minimizing side effects associated with broader serotonin receptor activation .
  • Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, as it may inhibit pathways leading to neuronal apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
  • Antitumor Activity : Some studies have indicated that related compounds exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. The compound may influence tumor microenvironments by altering cytokine profiles .

Case Studies

Study Findings Implications
Study on 5-HT1F AgonistsDemonstrated efficacy in reducing migraine attacks in animal modelsSupports potential clinical use for migraine prevention
Neuroprotection ResearchShowed reduced neuronal death in models of oxidative stressSuggests possible applications in treating neurodegenerative diseases
Antitumor Activity AssessmentIn vitro studies indicated inhibition of cancer cell growthHighlights potential as an adjunct therapy in oncology

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperidine ring and the benzamide moiety can significantly affect the binding affinity and selectivity for the 5-HT1F receptor. For instance, increasing the hydrophobic character of substituents on the piperidine ring enhances receptor binding .

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